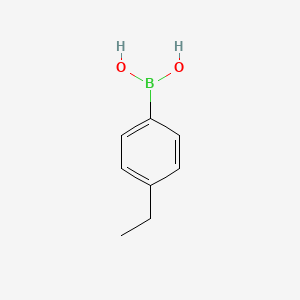

4-Ethylphenylboronic acid

Description

Significance of Organoboron Compounds in Chemical Synthesis

Organoboron compounds are a class of organic compounds containing a carbon-boron bond. wikipedia.org Their importance in organic synthesis is immense, largely due to their versatile reactivity, general stability in air and water, and the often non-toxic nature of their byproducts. dergipark.org.tr These compounds have become indispensable tools for chemists, facilitating everything from simple functional group manipulations to the construction of complex molecular architectures found in pharmaceuticals and materials science. numberanalytics.com The pioneering work in organoboron chemistry has been recognized with Nobel Prizes, underscoring its transformative impact on the field. dergipark.org.tr They serve as key intermediates in a multitude of reactions, with the hydroboration and Suzuki-Miyaura cross-coupling reactions being prime examples of their synthetic utility. numberanalytics.comnih.gov

Overview of Arylboronic Acid Derivatives and Their Unique Reactivity

Arylboronic acids, a subclass of organoboron compounds, are characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring. Their unique reactivity stems from the nature of the carbon-boron bond and the Lewis acidic character of the boron atom. wikipedia.orgscholaris.ca This allows them to participate in a wide range of chemical transformations. A key feature of arylboronic acids is their ability to undergo transmetalation with transition metal catalysts, a critical step in many cross-coupling reactions. nih.gov Furthermore, their reactivity can be tuned by the electronic and steric properties of substituents on the aromatic ring. organic-chemistry.org Arylboronic acids can also engage in reactions that form carbon-heteroatom bonds and can react with diols to form boronate esters, which are often more stable and easier to purify. rsc.orgamerigoscientific.com This reversible esterification is also the basis for their use in creating dynamic, self-healing materials and sensors. rsc.orgrsc.org

Specific Research Focus on 4-Ethylphenylboronic Acid as a Versatile Reagent

Within the extensive family of arylboronic acids, this compound has emerged as a particularly versatile and widely used reagent. chemimpex.com Its structure, featuring an ethyl group at the para position of the phenyl ring, provides a valuable building block for the synthesis of more complex molecules. This specific substitution pattern influences its reactivity and solubility, making it a favored choice in various synthetic applications. ontosight.ai Research has demonstrated its efficacy in the renowned Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. ontosight.aichemicalbook.comscientificlabs.co.uk Its utility extends to being an intermediate in the synthesis of liquid crystals and as a component in the development of novel pharmaceutical compounds and advanced materials. ontosight.aichemicalbook.com The consistent performance and adaptability of this compound have solidified its position as a staple reagent in both academic and industrial research laboratories.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₂ | ontosight.ainih.gov |

| Molecular Weight | 149.98 g/mol | nih.gov |

| CAS Number | 63139-21-9 | ontosight.ainih.gov |

| Appearance | White to light yellow crystalline powder or crystals | chemicalbook.comottokemi.com |

| Melting Point | 150-155 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in common organic solvents | ontosight.ai |

Applications of this compound

| Application Area | Description | Source |

| Suzuki-Miyaura Cross-Coupling | A key reactant for the formation of biaryl compounds, which are important structural motifs in many pharmaceuticals and materials. | ontosight.aichemicalbook.comscientificlabs.co.uk |

| Drug Discovery and Development | Serves as a building block for synthesizing molecules with potential pharmacological activities. | ontosight.airesearchgate.net |

| Materials Science | Used in the synthesis of polymers and other materials, including liquid crystals and self-healing materials. | ontosight.aichemicalbook.com |

| Catalysis | Employed in palladium-catalyzed asymmetric conjugate additions to create chiral molecules. | nih.govcaltech.edu |

Propriétés

IUPAC Name |

(4-ethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPLOMUUCFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370243 | |

| Record name | 4-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63139-21-9 | |

| Record name | (4-Ethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylphenylboronic Acid

Organometallic Precursor Approaches

The traditional and widely practiced methods for synthesizing arylboronic acids involve the use of highly reactive organometallic intermediates. ucl.ac.uk These approaches typically require anhydrous conditions and low temperatures to manage the reactivity of the intermediates.

A classic and common method for the preparation of 4-ethylphenylboronic acid involves the generation of an organometallic species, specifically a Grignard or an organolithium reagent, from an aryl halide. google.comacs.org

The Grignard route commences with the reaction of 4-ethylbromobenzene or 4-ethyliodobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding 4-ethylphenylmagnesium bromide. ontosight.aiingentaconnect.com This Grignard reagent is then reacted with a boron-containing electrophile at low temperatures.

The lithiation route offers an alternative for generating the necessary nucleophilic aryl species. This can be achieved through a halogen-metal exchange reaction, where an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) displaces a halogen atom (typically bromine or iodine) from 4-ethylhalobenzene. ucl.ac.ukarkat-usa.org Another lithiation strategy is directed ortho-lithiation, although this is less common for simple para-substituted arenes like 4-ethylbenzene unless a suitable directing group is present. ucl.ac.ukarkat-usa.org The resulting 4-ethylphenyllithium is then quenched with a borating agent.

It is crucial to carry out these reactions at low temperatures, often -78°C, especially when using highly reactive organolithium reagents, to prevent undesirable side reactions such as multiple additions to the borating agent. google.com

Once the organometallic precursor (Grignard or organolithium) is formed, it is reacted with a suitable borating agent to form the carbon-boron bond.

Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are the most common borating agents used in these syntheses. google.comacs.org The organometallic reagent attacks the electrophilic boron atom of the trialkyl borate, leading to the formation of a boronate ester after an acidic workup to hydrolyze the intermediate. acs.org The choice of the alkyl group on the borate can influence the reaction, but trimethyl and triisopropyl borates are frequently employed.

| Organometallic Reagent | Borating Agent | Product (after hydrolysis) |

| 4-Ethylphenylmagnesium bromide | Trimethyl borate | This compound |

| 4-Ethylphenyllithium | Triisopropyl borate | This compound |

Pinacolborane (HBpin) and bis(pinacolato)diboron (B136004) (B₂pin₂) are also effective borating agents that lead to the formation of the pinacol (B44631) ester of this compound. google.comgoogle.com These esters are often favored because they are generally more stable, easier to purify by chromatography, and less prone to dehydration to form boroxines compared to the free boronic acids. organic-chemistry.org The pinacol ester can be used directly in many cross-coupling reactions or hydrolyzed to the corresponding boronic acid if required. organic-chemistry.org The reaction of a Grignard reagent with pinacolborane can proceed at ambient temperature in a solvent like THF. google.com

| Organometallic Reagent | Borating Agent | Product |

| 4-Ethylphenylmagnesium bromide | Pinacolborane | This compound pinacol ester |

| 4-Ethylphenylmagnesium bromide | Bis(pinacolato)diboron | This compound pinacol ester |

Borating Agents in Organometallic Syntheses

Transition Metal-Catalyzed Boronation Reactions

More modern approaches to the synthesis of arylboronic acids and their esters involve transition metal catalysis, which often offers milder reaction conditions and broader functional group tolerance compared to the classical organometallic routes. google.com

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters. acs.orgorganic-chemistry.org This method involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. ucl.ac.ukorganic-chemistry.org

For the synthesis of the pinacol ester of this compound, 4-ethylbromobenzene, 4-ethyliodobenzene, or 4-ethylphenyl triflate can be used as the starting material. A typical catalytic system consists of a palladium source, such as PdCl₂(dppf) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene), and a base, often potassium acetate (B1210297) (KOAc). organic-chemistry.orgorganic-chemistry.org The use of a weak base like KOAc is crucial to prevent the competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide. organic-chemistry.org

This method is highly valued for its tolerance of a wide variety of functional groups on the aryl substrate, which would be incompatible with the highly basic and nucleophilic conditions of Grignard and organolithium reagents. organic-chemistry.org For instance, functional groups like carbonyls, cyano, and nitro groups are well-tolerated. organic-chemistry.org The reaction with aryl triflates is particularly useful as triflates can be readily prepared from the corresponding phenols. scispace.com

| Aryl Substrate | Boron Source | Catalyst | Base | Product |

| 4-Ethylbromobenzene | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | This compound pinacol ester |

| 4-Ethyliodobenzene | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | This compound pinacol ester |

| 4-Ethylphenyl triflate | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | This compound pinacol ester |

| 4-Ethylphenyl triflate | Pinacolborane | PdCl₂(dppf) | Et₃N | This compound pinacol ester organic-chemistry.org |

Rhodium-Catalyzed C-H Borylation

Rhodium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of unactivated carbon-hydrogen bonds in aromatic compounds to form valuable organoboron products. wikipedia.org This method allows for the conversion of a C-H bond into a C-B bond, offering an atom-economical route that avoids the pre-functionalization of starting materials, such as the creation of organohalides required for traditional cross-coupling reactions. wikipedia.orgescholarship.org

The catalytic process typically involves a rhodium complex that facilitates the reaction between an arene, such as ethylbenzene (B125841), and a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). wikipedia.orgrsc.org The mechanism is understood to proceed through a Rh(I)-Rh(III) catalytic cycle. rsc.orgnih.gov Theoretical studies suggest that the active catalyst, often a [Rh(phosphine)₂(H)] species, initiates the cycle by oxidative addition to an aromatic C-H bond. rsc.orgnih.gov This is followed by a reaction with the borylating agent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active rhodium catalyst. rsc.orgnih.gov

In the context of producing this compound, ethylbenzene serves as the starting arene. The rhodium catalyst directs the borylation, and while a mixture of ortho, meta, and para isomers can be formed, the regioselectivity can be influenced by the steric and electronic properties of the ligands on the rhodium center and the substrate itself. osaka-u.ac.jp For ethylbenzene, borylation often yields a mixture of isomers. osaka-u.ac.jp The resulting this compound pinacol ester can then be hydrolyzed to afford the final this compound.

| Catalyst System | Borylating Agent | Substrate | Product | Yield | Ref. |

| [RhCl(cod)]₂/AsPh₃ | Pinacolborane | Styrene (related vinylarene) | (E)-2-Phenylethenylboronate | 85% | oup.com |

| Cp*Rh(η⁴-C₆Me₆) | Pinacolborane | Aromatic Rings | Arylboronate Ester | N/A | escholarship.org |

| [Rh(Ind)(SIDipp)(COE)] | B₂pin₂ | Benzene | Phenylboronate | High Conversion | acs.org |

This table presents representative examples of rhodium-catalyzed borylation on related aromatic substrates to illustrate the general methodology, as direct data for this compound synthesis via this specific method is not detailed in the provided sources.

Advanced Synthetic Protocols

Magnesium Metal-Mediated Boronic Acid Synthesis

One of the most established and cost-effective methods for preparing arylboronic acids is through the use of an organomagnesium intermediate, commonly known as a Grignard reagent. acs.orggoogle.com This protocol involves the reaction of an aryl halide with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form an arylmagnesium halide. google.com This Grignard reagent is then reacted with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester intermediate. acs.orgbath.ac.uk Subsequent acidic aqueous workup hydrolyzes the ester to yield the desired arylboronic acid. acs.orggoogle.com

A significant advancement in this methodology is the ability to perform the reaction at non-cryogenic temperatures (e.g., 0 °C to ambient temperature), which was previously a limitation requiring temperatures as low as -78 °C to prevent multiple additions of the Grignard reagent to the borate. acs.orggoogle.com Modern protocols, some utilizing additives like lithium chloride (LiCl), facilitate the efficient formation of the Grignard reagent and its subsequent reaction with the borate ester at more practical temperatures, leading to excellent yields. acs.orgorganic-chemistry.orgresearchgate.net

For the synthesis of this compound, the process starts with an appropriate 4-ethylphenyl halide, such as 4-ethylbromobenzene or 4-ethyliodobenzene. google.comgoogle.com This is reacted with magnesium metal to generate the 4-ethylphenylmagnesium halide. The subsequent addition of a borate ester, often pinacolborane under Barbier-type conditions, leads to the formation of this compound pinacol ester, which has been isolated in very high yields. google.comgoogle.com

| Aryl Halide | Borylating Agent | Conditions | Product | Yield | Ref. |

| 4-Ethylphenyl iodide | Pinacolborane | Mg, THF, reflux 15h | This compound pinacol ester | 91% | google.com |

| 4-Ethylphenyl bromide | Pinacolborane | Mg, THF, 25 °C | This compound pinacol ester | 99% | google.com |

This table details specific findings for the synthesis of a direct precursor to this compound using magnesium-mediated methods.

Reactivity and Mechanistic Studies of 4 Ethylphenylboronic Acid

Cross-Coupling Reactions

4-Ethylphenylboronic acid is a key reactant in various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is a fundamental method for the formation of carbon-carbon bonds in modern organic synthesis. sigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for synthesizing biaryl compounds, styrenes, and conjugated systems. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide. researchgate.netgrafiati.com The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of the reagents. acs.org

A typical Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. grafiati.com

In a specific example, the coupling of this compound with 4-bromoanisole (B123540) was conducted using a Pd-Ag@CQD nanohybrid catalyst in an ethanol-water solvent system with K₂CO₃ as the base. acs.org This reaction, performed at room temperature, yielded 4-ethyl-4'-methoxy-1,1'-biphenyl in 70% yield after 4 hours. acs.org The rate of the Suzuki-Miyaura reaction is influenced by the electronic nature of the substituents on both the aryl halide and the arylboronic acid. acs.org Reactions with electron-releasing groups on both coupling partners tend to proceed faster. acs.org

Another study investigated the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with this compound, which successfully produced the corresponding 5-(4-ethylphenyl)-1-indanone derivative. researchgate.net This highlights the utility of this compound in the functionalization of indanone structures, which are relevant in medicinal chemistry. researchgate.net

Furthermore, this compound has been used in temperature-controlled sequential Suzuki-Miyaura reactions to synthesize unsymmetrical terphenyls. rsc.org For instance, the reaction of potassium 3-bromophenyltrifluoroborate with this compound was carried out at 25°C using a palladium acetate (B1210297) catalyst. rsc.org

| Aryl Halide | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromoanisole | Pd-Ag@CQD nanohybrid | K₂CO₃ | Ethanol/Water | 4-Ethyl-4'-methoxy-1,1'-biphenyl | 70 | acs.org |

| 5-Bromo-1-indanone | Not specified | Not specified | Not specified | 5-(4-Ethylphenyl)-1-indanone | Not specified | researchgate.net |

| Potassium 3-bromophenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | Ethanol/Water | Intermediate for unsymmetrical terphenyl | Not specified | rsc.org |

The Suzuki-Miyaura cross-coupling reaction is well-regarded for its broad scope and tolerance of a wide variety of functional groups. acs.orgacs.org This robustness allows for the coupling of complex molecules without the need for extensive protecting group strategies. mit.edu The reaction is compatible with functional groups such as esters, ketones, amines, and amides. acs.org

Research has shown that both electron-rich and electron-deficient substituents on the arylboronic acid and the aryl halide are generally well-tolerated, although they can influence the reaction rate. acs.orgpolyu.edu.hk For instance, the presence of electron-donating groups on the arylboronic acid can sometimes lead to higher yields or faster reaction times. acs.org In the context of synthesizing axially chiral biaryls, the Suzuki-Miyaura reaction has demonstrated good functional group tolerance, efficiently coupling o-halobenzamides with various naphthylboronic acids. mit.edu

The Suzuki-Miyaura reaction can be controlled to achieve high levels of stereo- and regioselectivity. acs.orgacs.org In the synthesis of axially chiral biaryls, enantioselective variants of the Suzuki-Miyaura reaction have been developed. mit.edu These reactions often employ chiral ligands to induce asymmetry, leading to the formation of one enantiomer in excess. mit.edu

Regioselectivity is a crucial aspect when coupling partners have multiple reactive sites. Studies on the site-selective Suzuki cross-coupling reactions of polyhalogenated heterocycles have demonstrated that the reaction can be directed to a specific position. uni-rostock.de The selectivity is primarily governed by steric and electronic effects. uni-rostock.de For instance, in the reaction of tetrabromofuran (B14675212), the coupling occurs preferentially at the less sterically hindered positions. uni-rostock.de Similarly, the regioselective coupling of brominated thiophenes and pyrroles has been achieved. uni-rostock.de

A study on the regioselective palladium(0)-catalyzed reactions of brominated thiophenes showed that starting with a dibrominated thiophene (B33073) derivative and reacting it with this compound resulted in the selective substitution of one bromine atom, yielding the monosubstituted product in 87% yield. uni-rostock.de

The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction has been extensively studied. grafiati.comnih.gov The catalytic cycle is generally accepted to involve three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex, forming a Pd(II) species. grafiati.com

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. grafiati.com The exact mechanism of transmetalation can be complex and is influenced by the reaction conditions and substrates. uea.ac.uk

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the Pd(0) catalyst, allowing the cycle to continue. grafiati.com

Recent advancements have extended the Suzuki-Miyaura reaction to include allylic relay couplings. In these reactions, a palladium catalyst facilitates the coupling of an organoboron reagent with an allylic electrophile, where the double bond of the substrate assists in the oxidative addition step. nih.gov

A study on Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates demonstrated that various arylboronic acids can be used as coupling partners. nih.gov While unsubstituted and 4-alkoxy-substituted phenylboronic acids provided good yields, electron-deficient arylboronic acids resulted in lower yields. nih.gov For example, 3-ethylphenylboronic acid gave a good yield of the corresponding relay product. nih.gov This methodology allows for the formation of allylic cross-coupling products with high selectivity. nih.gov

The Suzuki-Miyaura reaction can be employed for the site-selective functionalization of polyhalogenated substrates. The inherent differences in reactivity between the halogen atoms, often dictated by steric and electronic factors, allow for controlled, stepwise substitution.

In the case of tetrabromofuran, site-selective Suzuki cross-coupling has been reported. uni-rostock.de The reaction with an arylboronic acid can be controlled to substitute one or more bromine atoms, leading to mono-, di-, tri-, or tetra-substituted furan (B31954) derivatives. The selectivity is influenced by the reaction conditions, the nature of the boronic acid, and the catalyst system used. Generally, the bromine atoms at the α-positions (2 and 5) are more reactive than those at the β-positions (3 and 4) due to electronic effects and reduced steric hindrance.

A study on the regioselective palladium(0)-catalyzed reactions of various polyhalogenated compounds, including brominated thiophenes, has provided insights into the factors governing site selectivity. uni-rostock.de While a specific example detailing the coupling of this compound with tetrabromofuran was not found in the provided search results, the principles of site-selective coupling established for other polyhalogenated systems would apply. For instance, in the coupling of a dibrominated thiophene with this compound, a monosuubstituted product was isolated in high yield, demonstrating the potential for selective functionalization. uni-rostock.de

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile cross-coupling reaction that forms carbon-heteroatom bonds, specifically between an aryl boronic acid and an alcohol or an amine, yielding the corresponding aryl ethers or secondary aryl amines. wikipedia.org This reaction is catalyzed by copper complexes and is notable for its ability to be performed at room temperature and open to the air. wikipedia.org This offers an advantage over the more common Buchwald-Hartwig coupling, which relies on palladium catalysis. wikipedia.orgorganic-chemistry.org

The reaction's scope is broad, encompassing phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides as coupling partners. organic-chemistry.orgnrochemistry.com The use of copper, an abundant and inexpensive metal, further enhances the practical appeal of this reaction. alfa-chemistry.com

The proposed mechanism for the Chan-Lam coupling involves a series of steps. Initially, a copper(II) species is believed to undergo transmetalation with the arylboronic acid. The resulting copper-aryl intermediate then reacts with the amine or alcohol. A key step is the reductive elimination from a copper(III) intermediate, which forms the desired C-N or C-O bond and regenerates a copper(I) species. wikipedia.orgwikipedia.org In catalytic systems, oxygen from the air is often responsible for reoxidizing the copper(I) back to the active copper(II) catalyst. organic-chemistry.orgwikipedia.org

While the Chan-Lam coupling is a powerful tool, it can sometimes be affected by side reactions, including the homocoupling of the boronic acid. nrochemistry.com Recent studies have focused on developing more efficient variations of the reaction, such as using catalytic amounts of copper under an oxygen atmosphere or with other oxidants, and exploring its application with a wider range of substrates, including benzylic and allylic boronic esters. whiterose.ac.ukrsc.orgwhiterose.ac.uk

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgsynarchive.com This reaction is notable for its use of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst under neutral conditions. synarchive.comorganic-chemistry.org This method provides a general route for the synthesis of ketones from readily available starting materials. organic-chemistry.org

The reaction mechanism is distinct from other cross-coupling reactions. It is proposed that the reaction initiates with the oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond of the thioester. This is followed by a transmetalation step where the organic group from the boronic acid is transferred to the palladium center. This transmetalation is facilitated by the copper(I) co-catalyst. Finally, reductive elimination from the resulting diorganopalladium complex affords the ketone product and regenerates the palladium(0) catalyst. wikipedia.orgorganic-chemistry.org

The Liebeskind-Srogl coupling has been successfully applied to a range of substrates, including π-deficient heteroaromatic thioethers. nih.gov The reaction proceeds efficiently under neutral conditions, making it suitable for the synthesis of base-sensitive and highly functionalized molecules. organic-chemistry.org Research in this area has explored different generations of the reaction, including palladium-free versions that are catalytic in copper under aerobic conditions. wikipedia.org

A general procedure for a Liebeskind-Srogl coupling involves reacting a thioester with a boronic acid in the presence of a palladium catalyst, such as Pd₂(dba)₃, a phosphine (B1218219) ligand like tris(2-furyl)phosphine, and a stoichiometric amount of copper(I) thiophene-2-carboxylate in a solvent like THF at elevated temperatures. organic-chemistry.org

Other Metal-Catalyzed Cross-Couplings (e.g., Stille, Heck, Nickel-catalyzed)

This compound is a versatile reagent in a variety of other metal-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura coupling. ottokemi.com These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by a palladium complex. While not directly involving a boronic acid as a primary coupling partner, the principles of palladium-catalyzed cross-coupling are shared.

Heck Reaction: The Heck reaction is a palladium-catalyzed process that couples an unsaturated halide or triflate with an alkene. nrochemistry.com 4-Ethylphenyl halides can be coupled with allyl reagents using a palladium catalyst, with the choice of ligand and base influencing the reaction's efficiency.

Nickel-catalyzed Couplings: Nickel catalysts can also be employed in cross-coupling reactions. These reactions often offer different reactivity and selectivity compared to their palladium-catalyzed counterparts.

A study on the synthesis of 3-(4-ethylphenyl)-1-propene (B3111866) highlights the utility of these methods. The Heck reaction between a 4-ethylphenyl halide and an allyl reagent, and the Suzuki-Miyaura coupling of this compound with an allyl halide using a palladium catalyst, are both viable synthetic routes. Furthermore, a photo-assisted synthesized Pd-Ag@CQD nanohybrid has been shown to be an efficient catalyst for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides under ligand-free and ambient conditions. nih.gov

Addition Reactions

Conjugate Addition Reactions

This compound can participate in conjugate addition reactions, also known as Michael additions. This type of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound, the aryl group acts as the nucleophile. ucl.ac.uk

Rhodium catalysts are frequently employed to facilitate the conjugate addition of arylboronic acids to enones. ucl.ac.ukwiley-vch.deunc.edu These reactions are often carried out in the presence of a base. The development of rhodium-catalyzed conjugate additions has provided a valuable method for the formation of carbon-carbon bonds, leading to the synthesis of β-aryl ketones and related structures. unc.edu

For instance, the rhodium-catalyzed conjugate addition of arylboronic acids to enones has been a significant area of research, with early work demonstrating the feasibility of this transformation. unc.edu These reactions can be performed under conditions that are tolerant of various functional groups.

Asymmetric Conjugate Additions

A significant advancement in conjugate addition reactions is the development of asymmetric versions, which allow for the enantioselective construction of stereocenters. caltech.edu In the case of this compound, this involves its addition to a prochiral α,β-unsaturated acceptor in the presence of a chiral catalyst, leading to the formation of an enantioenriched product.

Palladium-catalyzed asymmetric conjugate additions have emerged as a versatile class of reactions. caltech.edu These reactions often utilize chiral ligands to induce stereoselectivity. One notable system involves a palladium catalyst derived from palladium(II) trifluoroacetate (B77799) and a chiral pyridinooxazoline (PyOX) ligand. caltech.edunih.gov This catalyst system has been successfully applied to the asymmetric conjugate addition of arylboronic acids to various cyclic enones, enabling the synthesis of all-carbon quaternary stereocenters. nih.govnih.gov

In a specific study, the palladium-catalyzed asymmetric conjugate addition of this compound to 5,7-dimethyl-8-acetylchromone resulted in the product with a modest yield and an enantiomeric excess (ee) of 86%. caltech.edunih.gov Similarly, the reaction with 3-methylcyclohexen-2-one proceeded in high yield with good asymmetric induction. nih.gov

Rhodium catalysts, in conjunction with chiral diene ligands, have also been extensively used for the asymmetric conjugate addition of arylboronic acids. ntu.edu.sg These systems have proven to be highly effective in generating a wide array of conjugate addition products with exceptional yields and enantioselectivities. nih.gov

The following table summarizes the results of the asymmetric conjugate addition of this compound to different substrates:

| Acceptor | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| 5,7-Dimethyl-8-acetylchromone | Pd(OCOCF₃)₂ / (S)-tBuPyOX | Modest | 86% | caltech.edunih.gov |

| 3-Methylcyclohexen-2-one | Pd(OCOCF₃)₂ / Chiral Pyridinooxazoline | High | Good | nih.gov |

These asymmetric conjugate additions are often tolerant of air and moisture, making them practical and operationally simple methods for synthesizing enantioenriched molecules. caltech.edunih.gov

Functional Group Transformations

The boronic acid functional group in this compound can undergo various transformations, allowing for its conversion into other functional groups. This reactivity further enhances its utility as a versatile building block in organic synthesis.

One such transformation is the ipso-iodination of arylboronic acids. A study has reported an efficient and green protocol for the ipso-iodination of arylboronic acids using CTAB/I₂ in an aqueous medium. rsc.org In a model reaction, the ipso-iodination of this compound was investigated using morpholine (B109124) and iodine in methanol (B129727), with the reaction parameters being optimized to achieve a good yield of the corresponding iodo-product. rsc.org

Furthermore, organophosphorus-catalyzed reductive C-N coupling reactions have been developed where boronic acids act as coupling partners to intercept nitrene intermediates derived from nitro compounds. mit.edu This methodology has been applied to the reaction of this compound with (2-nitroethyl)benzene, resulting in a high yield of the corresponding N-arylated product. mit.edu

The boronic acid moiety can also be transformed into other functionalities through various cross-coupling and addition reactions as detailed in the preceding sections. These transformations underscore the versatility of this compound as a synthetic intermediate.

Catalysis in 4 Ethylphenylboronic Acid Transformations

Palladium-Based Catalytic Systems

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, is a widely employed method for the functionalization of 4-Ethylphenylboronic acid. researchgate.net The success of these reactions hinges on the careful design of the catalytic system to ensure high yields, selectivity, and catalyst efficiency, even with challenging substrates.

The ligand bound to the palladium center is a crucial determinant of the catalyst's activity and stability. For the Suzuki-Miyaura coupling involving this compound, bulky, electron-rich phosphine (B1218219) ligands have demonstrated high efficiency. researchgate.net

Buchwald's biaryl phosphine ligands, such as S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are particularly effective. beilstein-journals.org In the coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with arylboronic acids, including the 4-ethyl derivative, systems using Pd(OAc)₂ with S-Phos or X-Phos achieved quantitative formation of the desired diarylated product. beilstein-journals.org These ligands promote the formation of the active monoligated Pd(0) species, which is essential for the catalytic cycle to proceed efficiently. nih.govacs.org

Iminopyridine ligands have also been explored. A cyclometalated palladium complex supported by a dinitrogen-based iminopyridine ligand served as a robust catalyst for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, including this compound. beilstein-archives.orgresearchgate.net This system demonstrated good to excellent yields under mild conditions. beilstein-archives.orgresearchgate.net The electronic properties of these ligands can be modulated to fine-tune the catalyst's performance. beilstein-archives.org

The following table summarizes the optimization of a Suzuki-Miyaura reaction, highlighting the impact of different catalysts, ligands, and bases.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction

Reaction conditions: Aryl bromide (0.80 mmol), Arylboronic acid (0.70 mmol), and base (2 mmol) at 50 °C. Data sourced from beilstein-archives.org.

The active catalyst in Suzuki-Miyaura reactions is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) pre-catalyst. The efficiency and speed of this activation step are critical, especially when working with unstable reagents like certain heteroarylboronic acids. acs.org

Modern pre-catalysts are designed for rapid and efficient activation to the active monoligated L-Pd(0) species under mild conditions. nih.gov For instance, pre-catalysts of the form (η³-1-tBu-indenyl)Pd(NHC)(Cl) (where NHC is an N-heterocyclic carbene) have been shown to be highly active because they are reduced to the Pd(0) active species more quickly than previous generations of pre-catalysts. nih.gov This rapid activation allows challenging cross-coupling reactions, such as those involving aryl esters, to proceed at or near room temperature. nih.gov

Similarly, the development of specific pre-catalysts has enabled the successful coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids. acs.org By using a pre-catalyst that forms the catalytically active species rapidly at room temperature, the decomposition of the sensitive boronic acid substrate can be minimized, leading to excellent product yields. acs.org Pyridine-stabilized Pd-NHC complexes, known as PEPPSI pre-catalysts, are also noted for their high reactivity and user-friendly nature, being stable in air and moisture. researchgate.net The activation of these pre-catalysts often involves a reductive process triggered by a combination of a base and a nucleophilic reagent present in the reaction mixture. whiterose.ac.uk

Copper-Based Catalytic Systems

Copper-catalyzed reactions, such as the Chan-Lam coupling, provide a valuable alternative to palladium-based methods for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. nih.govescholarship.org These reactions often proceed under milder conditions and offer a different reactivity profile.

The choice of the copper salt and any associated ligands profoundly impacts the outcome of coupling reactions involving this compound. A variety of copper sources, including both Cu(I) and Cu(II) salts, have been investigated.

In the Chan-Lam C-N coupling, Cu(II) salts like copper(II) acetate (B1210297) (Cu(OAc)₂) often provide higher yields compared to Cu(I) salts. nih.gov Cu(OAc)₂ has been effectively used, sometimes in stoichiometric amounts, to promote the coupling of arylboronic acids with amines and phenols. nih.govbme.hu However, modifications using catalytic amounts of copper are highly sought after. For instance, Cu(II) fluoride (B91410) (CuF₂) has been reported as a novel and highly efficient promoter for the Chan-Lam-Evans coupling, giving higher yields than Cu(OAc)₂, particularly in the formation of sterically hindered diaryl ethers. bme.hu

In a study on the ipso-iodination of this compound, different copper salts were tested for their catalytic effect. rsc.org While some salts like CuSO₄ and Cu(OAc)₂ had a negligible or even inhibitory effect compared to the uncatalyzed reaction, CuI and CuCl were found to be effective catalysts, with CuI providing the best results under the optimized conditions. rsc.org This highlights that the ideal copper salt is highly dependent on the specific transformation.

The role of ligands in copper catalysis is complex; while some reactions benefit from N,N-type or N,O-type ligands, others proceed efficiently without any added ligand. nih.govwhiterose.ac.uk In many Chan-Lam couplings, a base such as pyridine (B92270) can also serve as a ligand. bme.hu

Table 2: Effect of Copper Salts on the Ipso-Iodination of this compound

Reaction conditions: this compound, morpholine (B109124), and I₂ in methanol (B129727) at room temperature. Data sourced from rsc.org.

Role of Additives and Solvents in Catalytic Efficiency

Additives, particularly bases, and the choice of solvent are critical parameters that must be optimized to achieve high catalytic efficiency in both palladium and copper-based systems.

In palladium-catalyzed Suzuki-Miyaura reactions, an inorganic base is required to facilitate the transmetalation step. Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and have proven effective in reactions involving this compound. beilstein-journals.orgacs.org The solvent system also plays a pivotal role. While toluene (B28343) is a robust solvent for many Suzuki couplings, beilstein-journals.org alcohols like isopropanol (B130326) (i-PrOH) or solvent mixtures containing water, such as ethanol/water or toluene/water, can also be highly effective and are often considered "greener" options. beilstein-journals.orgbeilstein-archives.orgacs.org For example, a Pd-Ag@CQD nanohybrid catalyst showed good activity for the coupling of this compound in an ethanol-water mixture at room temperature. acs.org

For copper-catalyzed transformations, the solvent choice can dramatically influence the reaction's success. In the ipso-iodination of this compound, methanol was found to be the optimal solvent, providing significantly higher yields than dichloromethane (B109758) (DCM), acetonitrile, acetone, or DMF. rsc.org In Chan-Lam couplings, solvents like methanol or 1,4-dioxane (B91453) are often employed, and bases such as pyridine or triethylamine (B128534) may be used as promoters or acid scavengers. bme.huwhiterose.ac.ukacs.org Additives can also play other roles; for instance, tetrabutylammonium (B224687) bromide (TBAB) was found to improve the efficiency of ligand-free copper-catalyzed cross-couplings of aryl halides with arylboronic acids. researchgate.net The presence of a base like cesium carbonate (Cs₂CO₃) can be crucial in Chan-Lam aminations to suppress the formation of side products, although its loading must be carefully controlled. acs.org

Table 3: Effect of Solvent on the Ipso-Iodination of this compound with CuI Catalyst

Reaction conditions: this compound, morpholine, I₂, and 10 mol% CuI at 40°C. Data sourced from rsc.org.

Advanced Applications in Organic Synthesis

Construction of Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds, and 4-ethylphenylboronic acid is a key participant in this process. ontosight.aigoogle.com This reaction is widely employed for the synthesis of biaryl compounds, which are structural motifs found in numerous pharmaceuticals, agrochemicals, and materials with unique properties. chemimpex.comtheoremchem.com The efficiency and functional group tolerance of the Suzuki-Miyaura reaction make this compound an invaluable tool for creating both symmetrical and unsymmetrical biaryls. gre.ac.uk

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as this compound, in the presence of a palladium catalyst and a base. The unique properties of this compound allow for the efficient synthesis of these important biaryl compounds. chemimpex.com

For instance, in the enantioselective synthesis of axially chiral biaryls, this compound has been utilized as a coupling partner. nih.gov Although specific examples in the provided literature primarily focus on other boronic acids, the principles of the asymmetric Suzuki-Miyaura process are applicable. nih.gov The reaction conditions typically involve a palladium catalyst, a chiral ligand, a base, and a solvent. nih.gov

| Component | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃ | nih.gov |

| Solvent | Toluene (B28343)/water, THF | nih.gov |

| Aryl Halide | Aryl bromides, chlorides, or iodides | nih.gov |

Synthesis of Heterocyclic Derivatives

The utility of this compound extends beyond the synthesis of simple biaryls to the construction and functionalization of more complex heterocyclic systems.

Functionalization of Furan (B31954) Scaffolds

While direct examples of this compound in the functionalization of furan scaffolds were not detailed in the provided search results, the principles of Suzuki-Miyaura coupling are applicable. This reaction can be used to couple arylboronic acids to halogenated furan derivatives, thereby introducing the 4-ethylphenyl group onto the furan ring system. This approach is valuable for creating novel compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid highlights the use of furan rings in building complex heterocyclic structures, where subsequent coupling reactions could introduce moieties like the 4-ethylphenyl group.

Derivatization of Indanone Systems

Research has demonstrated the successful use of this compound in the derivatization of indanone systems. researchgate.netresearchgate.net Specifically, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-1-indanone (B130187) with this compound yields 5-(4-ethyl)phenyl-1-indanone in excellent yields (91-97%). researchgate.net This method provides a robust route for functionalizing the 1-indanone (B140024) scaffold, which is a valuable framework in drug design and medicinal chemistry due to its presence in various biologically active compounds. researchgate.netresearchgate.net The reaction is typically carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate in a solvent like toluene. researchgate.net

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-1-indanone | 91-97 | researchgate.net |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxy)phenyl-1-indanone | 91-97 | researchgate.net |

| 4-Thiomethylphenylboronic acid | 5-(4-Methylthio)phenyl-1-indanone | 91-97 | researchgate.net |

| This compound | 5-(4-Ethyl)phenyl-1-indanone | 91-97 | researchgate.netresearchgate.net |

Synthesis of Tacrine (B349632) Derivatives

Tacrine, the first drug approved for the treatment of Alzheimer's disease, has a modifiable chemical structure that allows for the synthesis of various derivatives with potentially improved properties. nih.gov While the provided literature does not directly describe the use of this compound in the synthesis of tacrine derivatives, the principles of Suzuki-Miyaura coupling are highly relevant. researchgate.net For example, dibromotacrine derivatives can be synthesized and subsequently undergo Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to produce diarylated tacrine derivatives. researchgate.net This approach allows for the introduction of diverse substituents, including the 4-ethylphenyl group, onto the tacrine scaffold, potentially leading to new compounds with enhanced biological activity. researchgate.netnih.gov

Development of Agrochemical Intermediates

This compound serves as a valuable building block in the production of agrochemicals. theoremchem.com Its versatility in organic synthesis, particularly through the Suzuki-Miyaura coupling, enables the creation of a wide array of complex molecules used in crop protection. lookchem.com The ability to efficiently form carbon-carbon bonds makes it an essential tool for constructing the core structures of many active ingredients in pesticides and herbicides.

Strategic Building Block for Complex Molecule Synthesis

Beyond its specific applications in the synthesis of biaryls and particular heterocyclic systems, this compound is a strategic building block for the construction of more complex organic molecules. ontosight.aichemimpex.com Its utility in palladium-catalyzed cross-coupling reactions allows for the controlled and predictable formation of carbon-carbon bonds, a fundamental transformation in the assembly of intricate molecular architectures. google.com This makes it a valuable intermediate in the synthesis of pharmaceuticals and materials with unique properties. ontosight.ai The presence of the ethyl group provides a lipophilic handle that can influence the solubility and biological activity of the final products. The boronic acid moiety itself offers a reactive site for a variety of chemical transformations, further enhancing its versatility as a synthetic intermediate. raineslab.com

Preparation of Iodoarenes

The conversion of arylboronic acids to iodoarenes is a significant transformation in organic synthesis, providing a regioselective route to valuable aryl iodide building blocks. The ipso-iodination, which is the replacement of the boronic acid group with an iodine atom, is a key method for this purpose. This compound serves as a representative substrate in these reactions to produce 1-ethyl-4-iodobenzene.

One of the most established methods for the ipso-iodination of arylboronic acids utilizes N-Iodosuccinimide (NIS). nih.govorganic-chemistry.org This approach is valued for its mild reaction conditions and tolerance for a variety of functional groups on the aromatic ring. nih.gov The reaction is generally highly regioselective, yielding exclusively the ipso-substituted product. organic-chemistry.org While effective for many substrates, this uncatalyzed method can be slow and provide poor yields for deactivated arylboronic acids containing electron-withdrawing groups. d-nb.infonih.gov

To address these limitations, several catalytic systems have been developed. For instance, gold catalysis has been shown to significantly improve reaction rates and yields for both electron-deficient and sterically hindered arylboronic acids. d-nb.infonih.gov Copper catalysis has also been employed to promote the iodination reaction. rsc.orgrsc.org A mild and efficient protocol using N-iodomorpholinium iodide (NIMI), generated in situ from morpholine (B109124) and molecular iodine, has been developed, where the addition of a catalytic amount of copper iodide enhances the reaction rate and yield. rsc.org

The iodination of this compound has been used as a model reaction to optimize these synthetic methods. rsc.org

Table 1: Research Findings on the Iodination of this compound

| Iodinating Agent | Catalyst/Additive | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | None | Acetonitrile | Reflux | 4 h | 85% | commonorganicchemistry.com |

| Morpholine / I₂ | Copper(I) iodide (CuI) | Methanol (B129727) | Room Temp. | 30 min | 96% | rsc.org |

| N-Iodosuccinimide (NIS) | Gold(I) Chloride (AuCl) | Dimethyl Carbonate | 90 °C | 5 min | High (exact % not specified for this substrate) | d-nb.infonih.gov |

The data demonstrates that the choice of reagents and catalyst significantly impacts the efficiency of the conversion of this compound to 1-ethyl-4-iodobenzene. The copper-catalyzed reaction with in situ generated NIMI provides a remarkably high yield in a very short time at room temperature. rsc.org Gold-catalyzed reactions also offer a rapid and high-yielding procedure, particularly under microwave or thermal heating. d-nb.infonih.gov

Applications in Materials Science Research

Synthesis of Boron-Containing Polymers

4-Ethylphenylboronic acid is a key monomer and reactant in the synthesis of various boron-containing polymers. Its incorporation into polymer chains is primarily achieved through two main strategies: forming dynamic boronate esters or creating stable carbon-carbon bonds via cross-coupling reactions. ontosight.aicore.ac.uk

The boronic acid functional group, -B(OH)₂, can react with diols (compounds with two hydroxyl groups) to form boronate esters. This reaction is reversible, meaning the bonds can form and break under specific conditions like changes in pH or temperature. researchgate.netchemrxiv.org This dynamic covalent functionality is the basis for creating self-healing materials and responsive polymers. ontosight.airesearchgate.net

Furthermore, this compound is a crucial reagent in Suzuki-Miyaura cross-coupling reactions. ontosight.ai This palladium-catalyzed reaction efficiently creates carbon-carbon single bonds between the ethylphenyl group and other aromatic or vinyl halides, enabling the construction of long, conjugated polymer backbones. google.comgoogle.com

A notable application is in the synthesis of modified phenolic resins. By reacting this compound with the phenolic hydroxyl groups of a thermoplastic phenolic resin, a three-dimensional network is formed through dynamic boronic ester linkages. google.comgoogle.com This process transforms the thermoplastic precursor into a robust thermosetting material with unique properties. google.com

Development of Advanced Materials with Enhanced Properties

The integration of this compound into polymer structures leads to the development of advanced materials with significantly improved thermal and mechanical characteristics. chemimpex.comgoogle.com

The introduction of boron, particularly through arylboronic acids like this compound, into polymer networks can substantially enhance their thermal stability. This is especially evident in boron-modified phenolic resins (BPF). nih.gov The strong B-O bonds within the boronate ester crosslinks require more energy to break compared to the bonds in traditional phenolic resins. google.comredalyc.org

Research demonstrates that aryl boron-containing phenolic resins exhibit excellent thermal properties, including high thermal decomposition temperatures and a significantly increased char formation rate upon pyrolysis. google.com A high char yield is desirable for applications requiring fire resistance and ablation resistance, as the resulting carbonaceous layer acts as an insulating barrier. nih.govredalyc.org

Comparative studies have quantified this enhancement. For instance, a boron-modified phenolic resin (BPF) showed an initial decomposition temperature of 450 °C, a full 100 °C higher than that of an ordinary phenolic resin at 350 °C. nih.gov The impact on char yield is even more pronounced.

| Resin Type | Initial Decomposition Temperature (°C) | Residual Carbon Rate (%) |

|---|---|---|

| Ordinary Phenolic Resin | 350 | 52.7 |

| Boron-Modified Phenolic Resin (BPF) | 450 | 69.03 |

| Borosilicate Phenolic Resin | 400 | 65.00 |

When these boron-modified resins are used as a matrix for composite materials, the benefits are particularly significant. Studies on composites made with carbon and silicon fibers have shown that the use of a boron-modified phenolic resin matrix results in superior mechanical properties compared to composites made with conventional phenolic resins. redalyc.org The enhanced adhesion and interaction between the boron-containing matrix and the fiber reinforcement contribute to this improvement, making these advanced materials suitable for demanding applications in the aerospace, transportation, and electronics industries. google.com

Applications in Bioscience and Medicinal Chemistry Research

Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of modern biotechnology and medicine. The boronic acid moiety of 4-EPBA provides a specific and effective handle for these chemical ligations. chemimpex.com

The primary mechanism for attaching phenylboronic acids to biomolecules is their reaction with 1,2- or 1,3-diols to form cyclic esters. mdpi.com This interaction is fundamental to its use in bioconjugation. Researchers leverage this boronic acid functionality to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules for study. chemimpex.com For instance, proteins and enzymes can be covalently linked to phenylboronic acid derivatives. wiley-vch.de The resulting conjugates have been shown to bind to molecules like glycated hemoglobin, demonstrating the utility of this approach in creating targeted biological probes. wiley-vch.de This strategy is crucial in the development of advanced diagnostic and analytical tools. chemimpex.commdpi.com

The unique properties of 4-Ethylphenylboronic acid are advantageous for its integration into sophisticated drug delivery systems. chemimpex.com A significant area of research involves creating pH-responsive nanoparticles. nih.gov These systems are designed to be stable at the physiological pH of blood but release their therapeutic cargo in the slightly acidic microenvironments characteristic of tumors. nih.gov Phenylboronic acid-based polymers can self-assemble into nanoparticles that encapsulate drugs. nih.gov The stability and reactivity of 4-EPBA offer distinct advantages over similar boronic acids, making it a preferred component in the design of these targeted delivery vehicles. chemimpex.com Research has shown that such nanoparticles can exhibit excellent drug encapsulation efficiency and pH-triggered release, potentially enhancing the therapeutic effect of anticancer drugs while minimizing systemic toxicity. nih.gov

Interactive Data Table: Applications in Bioconjugation

| Application Area | Mechanism/Principle | Key Research Finding | Relevant Citations |

| Protein & Nucleic Acid Labeling | Formation of reversible covalent bonds (boronate esters) with cis-diol groups on biomolecules. | Boronic acid functionality allows for the attachment of proteins and nucleic acids to surfaces or other molecules. | chemimpex.commdpi.com |

| Drug Delivery Systems | Use in pH-responsive polymers that self-assemble into drug-carrying nanoparticles. | Nanoparticles can be designed for targeted drug release in acidic tumor microenvironments, improving efficacy. | chemimpex.comnih.gov |

Research in Diagnostic Tools

The specific and reversible interaction of boronic acids with diols has positioned them as key components in the development of diagnostic tools, particularly biosensors. researchgate.netmdpi.com

Boronic acid-based materials are increasingly used as synthetic receptors for the specific recognition and detection of species containing cis-diols. mdpi.com This includes biologically vital molecules such as ribonucleic acids, glycans, and glycoproteins, as well as larger entities like bacteria and tumor cells. mdpi.com The principle relies on the boronic acid group acting as a recognition element. mdpi.com When the target molecule binds to the boronic acid, it can trigger a detectable change, such as a shift in fluorescence or an electrochemical signal. researchgate.net This capability is critical for developing sensitive and accurate biosensors for a wide range of applications in metabolomics, glycomics, and proteomics. mdpi.com

A prominent application of boronic acid chemistry in diagnostics is in glucose sensing. molecularcloud.org The ability of boronic acids to form reversible covalent bonds with the diol groups of saccharides like glucose is the foundation of this technology. researchgate.netbath.ac.uk The interaction is highly specific, and the strength of this binding can be modulated. Factors such as the presence of electron-withdrawing groups on the phenyl ring can increase the acidity of the boronic acid, which facilitates binding at neutral pH, a crucial factor for in-vivo sensing. researchgate.netcore.ac.uk In a typical sensor design, the binding of glucose to the boronic acid receptor induces a change in the geometry and electronic properties of the boron atom. researchgate.net This change is often coupled to a fluorophore, where the binding event modulates its fluorescence, allowing for the optical detection of glucose concentrations. researchgate.netbath.ac.uk

Role as a Synthetic Precursor in Drug Discovery

Beyond its direct use in bioconjugation and sensing, this compound is a fundamental building block in the synthesis of new chemical entities for pharmaceutical research. ontosight.ainih.gov Its stable and generally non-toxic nature makes it a valuable intermediate in multi-step synthetic processes. wiley-vch.denih.gov

The compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon (C-C) bonds. ontosight.ainih.gov This reaction is a staple in medicinal chemistry for constructing the complex carbon skeletons of potential drug molecules. researchgate.net By using this compound, chemists can efficiently introduce the 4-ethylphenyl group into a larger molecular structure. This role as a versatile synthetic intermediate allows for the creation of diverse molecular libraries aimed at discovering new drugs with potential pharmacological activities. ontosight.ai

Interactive Data Table: Research Findings on 4-EPBA as a Precursor

| Synthetic Application | Reaction Type | Significance in Drug Discovery | Relevant Citations |

| Building Block | Organic Synthesis | Serves as a foundational component for synthesizing more complex molecules with potential pharmacological activity. | ontosight.ainih.gov |

| Cross-Coupling | Suzuki-Miyaura Reaction | Enables the efficient formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds. | ontosight.ainih.govresearchgate.net |

Building Block for Pharmaceutical Compounds

This compound is a pivotal intermediate in organic synthesis, particularly valued as a building block in the development of pharmaceutical compounds. Current time information in Bangalore, IN.google.com Its primary utility is realized through the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. Current time information in Bangalore, IN.chemsrc.com This reaction, which couples a boronic acid with an organohalide using a palladium catalyst, is noted for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a cornerstone in medicinal chemistry for constructing complex biaryl systems. chemsrc.com

The 4-ethylphenyl moiety provided by this building block has been incorporated into a range of biologically active molecules. Research findings demonstrate its application in the synthesis of novel compounds with potential therapeutic value. For instance, it has been used to synthesize small molecular agonists for the orphan GPR88 receptor, a target of interest for neurological and psychiatric disorders. wikipedia.orgwiley-vch.de In one study, this compound was reacted with a complex amine intermediate to furnish a biphenyl (B1667301) compound that was further evaluated for its receptor activity. wikipedia.orgwiley-vch.de Another significant application is in the total synthesis of Tofogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for treating type 2 diabetes. nih.gov In this synthesis, a palladium-catalyzed Suzuki-Miyaura coupling with this compound was a key step to introduce the required ethylphenyl group to the core structure. nih.gov

| Target Compound/Class | Therapeutic Area | Synthetic Role of this compound | Reference |

|---|---|---|---|

| GPR88 Receptor Agonists | Neurological/Psychiatric Disorders | Used in Suzuki coupling to form the 4'-ethylbiphenyl moiety of the final agonist molecule. | wikipedia.orgwiley-vch.de |

| Tofogliflozin | Type 2 Diabetes | Introduced the C-aryl glucoside's ethylphenyl group via a Suzuki-Miyaura coupling reaction. | nih.gov |

| 5-Aryl-1-indanone Derivatives | Medicinal Chemistry Scaffold | Reactant in Suzuki-Miyaura cross-coupling with 5-bromo-1-indanone (B130187) to generate novel derivatives for biological screening. | wikiwand.com |

Design of Enzyme Inhibitors (e.g., Proteasome, Lipase (B570770), Thioesterase)

The boronic acid functional group is a key pharmacophore in the design of enzyme inhibitors due to its ability to form reversible covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes. ontosight.aisci-hub.se This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and specific inhibition.

Lipase Inhibitors: Research has been conducted on the synthesis of phenylboronic acids with various substitutions to act as inhibitors of endothelial lipase (EL). nih.gov EL is a key regulator of high-density lipoprotein (HDL) cholesterol levels. In a study focused on designing such inhibitors, a series of substituted phenylboronic acids were synthesized and evaluated. nih.gov Many of the designed inhibitors showed potency against both EL and the homologous lipoprotein lipase (LPL). nih.gov

Proteasome Inhibitors: Boronic acids are foundational to a class of proteasome inhibitors, with the drug Bortezomib being a prominent example. wikipedia.org The boron atom is crucial for blocking proteasomes that degrade proteins. wikipedia.org The contribution of the boronic acid moiety to inhibition has been studied. In research on the Salmonella Lon protease, a bacterial counterpart to some proteasome functions, the inhibitory activity of the proteasome inhibitor MG262 was dissected. To assess the role of the boronic acid part alone, researchers tested simple alkylboronic acids. They found that ethylboronic acid had a very high half-maximal inhibitory concentration (IC50) of >10 mM, indicating it was not a potent inhibitor by itself and that the peptidyl portion of MG262 is critical for high-potency inhibition. nih.gov

Thioesterase Inhibitors: Boronic acid derivatives have also been identified as a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are recognized as cancer drug targets. wikipedia.org

| Enzyme Target | Boronic Acid Compound Studied | Key Finding | Reference |

|---|---|---|---|

| Endothelial Lipase (EL) & Lipoprotein Lipase (LPL) | Substituted Phenylboronic Acids | Synthesized compounds were effective inhibitors of EL, with many also showing potent inhibition of LPL. | nih.gov |

| Salmonella Typhimurium Lon Protease | Ethylboronic acid | Showed weak inhibition (IC50 > 10 mM), highlighting the importance of other structural features in potent peptide-boronic acid inhibitors. | nih.gov |

| Human Acyl-protein Thioesterase 1/2 | Boronic Acid Derivatives (Class) | Identified as a class of inhibitors for these cancer drug targets. | wikipedia.org |

Exploration of Potential Biological Activities Based on Structural Features

In the development of small molecular agonists for the GPR88 receptor, the 4'-ethylbiphenyl moiety, installed using this compound, was part of a series of analogs designed to probe the effect of substitution on the biphenyl core. wikipedia.orgwiley-vch.de The study compared the activity of the 4'-ethyl analog with other derivatives, such as those with methyl, cyclohexyl, or electron-withdrawing groups. This systematic modification allowed researchers to determine that small to medium-sized alkyl substitutions at that position were well-tolerated and contributed to potency. wikipedia.orgwiley-vch.de

Similarly, a study involving the synthesis of 5-substituted indanones via Suzuki coupling used this compound to create the 5-(4-ethylphenyl)-1-indanone derivative. wikiwand.com This compound was part of a series to be evaluated for inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating the exploration of biological activity based on the introduction of the ethylphenyl structural unit. wikiwand.com

| Target/System | Derivative | Structural Feature Investigated | Finding | Reference |

|---|---|---|---|---|

| GPR88 Receptor | 4'-Ethylbiphenyl analogue | Size and nature of the substituent at the 4'-position of a biphenyl core. | The 4-position of the biphenyl moiety tolerated small to medium-sized alkyl groups, contributing to agonist potency. | wikipedia.orgwiley-vch.de |

| Cholinesterases (AChE, BChE) | 5-(4-ethylphenyl)-1-indanone | Introduction of aryl groups at the 5-position of the indanone scaffold. | Synthesized as a novel derivative for screening against AChE and BChE to explore SAR. | wikiwand.com |

Stabilization of Biologically Active Molecules (e.g., Insulin)

The unique ability of boronic acids to form reversible covalent esters with diols (compounds with two hydroxyl groups) has been explored for the stabilization of biologically active molecules, such as the hormone insulin (B600854). ucl.ac.uk Insulin stability is a critical factor for its therapeutic efficacy. Boronic acids can interact with the hydroxyl groups present on the insulin molecule, forming complexes that can potentially enhance its stability. ucl.ac.uk

A theoretical study using computational tools investigated the interaction between insulin and a library of boronic acid derivatives, including this compound. ucl.ac.uk The study aimed to predict which derivatives could form the most stable complexes with insulin, thereby acting as stabilizing agents. The stability of the complex was evaluated based on the total interaction energy, which includes contributions from van der Waals forces, hydrogen bonding, and electrostatic interactions. ucl.ac.uk In this computational screening, this compound was shown to have a favorable interaction energy with insulin, suggesting its potential as a stabilizer. ucl.ac.uk

| Boronic Acid Compound | Total Energy of Interaction (kcal/mol) | Reference |

|---|---|---|

| This compound | -56.9452 | ucl.ac.uk |

| 2-Fluoro-4-(trifluoromethyl)-phenylboronic Acid | -56.6364 | ucl.ac.uk |

| 4-Chloro-2-methylphenylboronic | -56.6316 | ucl.ac.uk |

Referenced Compounds

| Compound Name |

|---|

| This compound |

| Tofogliflozin |

| 5-bromo-1-indanone |

| 5-(4-ethylphenyl)-1-indanone |

| Bortezomib |

| Ethylboronic acid |

| Isopropylboronic acid |

| Insulin |

| 2-Fluoro-4-(trifluoromethyl)-phenylboronic Acid |

| 4-Chloro-2-methylphenylboronic acid |

Applications in Environmental Chemistry Research

Remediation of Environmental Pollutants

No research data is available to describe the use of 4-Ethylphenylboronic acid for the remediation of environmental pollutants.

Complexation with Heavy Metals for Contaminant Removal from Water Sources

No research data is available to detail the complexation of this compound with heavy metals for the purpose of removing contaminants from water sources.

Theoretical and Computational Investigations of 4 Ethylphenylboronic Acid

Molecular Modeling of Reactivity and Mechanisms

Molecular modeling is a powerful tool for understanding the intricacies of chemical reactions involving 4-ethylphenylboronic acid. By simulating molecular structures and energies, researchers can predict reaction outcomes and elucidate the underlying mechanisms.

Computational studies are instrumental in mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of the most likely reaction pathways and the characterization of transient structures known as transition states. For instance, in palladium-catalyzed asymmetric conjugate additions, computational work has been crucial in proposing catalytic cycles. These studies suggest that the active catalyst is likely a palladium(II) hydroxide, which undergoes rapid transmetallation with arylboronic acids like this compound. nih.gov The migratory insertion of an olefin into the aryl-palladium bond leads to a palladium enolate, which upon hydrolysis, yields the product and regenerates the catalyst. nih.gov

The stereochemistry of the products can also be predicted by calculating the energies of different transition states. For example, the observed (R) stereochemistry in certain ketone products has been explained by identifying the lowest energy diastereomer of the insertion transition state. nih.gov Similarly, in the context of protodeboronation, computational studies help to understand the experimentally observed trends. scholaris.ca

The bromination of this compound has also been investigated computationally. Attempts to perform a Wohl-Ziegler reaction led primarily to the formation of 4-(1-bromoethyl)phenylbromide instead of the desired 4-(1-bromoethyl)phenylboronic acid, a result that can be rationalized through mechanistic modeling. theses.fr

Computational modeling is key to understanding and predicting the selectivity of chemical reactions. In palladium-catalyzed asymmetric conjugate additions, the enantioselectivity of the reaction is a critical factor. Theoretical models can help explain why certain arylboronic acids, including this compound, react with good enantioselectivities. nih.govnih.gov For example, this compound has been shown to react with modest to good yields and high enantiomeric excess (ee) in several conjugate addition reactions. nih.govnih.gov

The electronic nature of substituents on the arylboronic acid plays a significant role in both yield and enantioselectivity. Arylboronic acids with electron-withdrawing groups tend to perform exceptionally well, while those with strong electron-donating groups may result in diminished yields and enantioselectivities. nih.gov Computational methods like Density Functional Theory (DFT) can be used to model the frontier orbitals (HOMO/LUMO) of the reactants and identify reactive sites, providing a basis for understanding these electronic effects.

Kinetic and computational studies are often conducted in parallel to elucidate reaction mechanisms and understand the factors governing selectivity. nih.gov These studies are crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Computational Studies of Intermolecular Interactions

The non-covalent interactions of this compound with itself, with solvents, and with biological molecules are critical to its properties and applications. Computational chemistry provides a window into these interactions at the molecular level.

Like other boronic acids, this compound can form hydrogen-bonded dimers. uoa.grscispace.com X-ray crystallographic analyses of similar arylboronic acids reveal that they often exist as dimeric units linked by hydrogen bonds, which then form extended networks. scispace.comvt.edu

Theoretical studies, using methods like DFT and MP2, have been employed to investigate the hydrogen bonding in homodimers of boronic acids and in heterodimers with other molecules like amides and carboxylic acids. uoa.gr For the p-ethylphenylboronic acid homodimer, the calculated hydrogen bond distance at the M06-2X/6-311+G(d,p) level of theory is 1.866 Å, which is in close agreement with experimental crystallographic data for phenylboronic acid. uoa.gr

The dimerization energies (ΔE) have also been calculated. In the gas phase, the ΔE for boronic acid homodimers is the lowest among the studied dimers (including amide and carboxylic acid dimers), indicating weaker association. uoa.gr The calculated dimerization energies for various dimers in the gas phase range from 0.35 to 0.74 eV. uoa.gr

Table 1: Calculated Dimerization Energies (ΔE) in the Gas Phase uoa.gr

| Dimer Type | ΔE (eV) |

| Carboxylic Homodimers | > Amide-Carboxylic Dimers |

| Amide-Carboxylic Dimers | > Amide Homodimers |

| Amide Homodimers | > Boronic-Carboxylic Dimers |

| Boronic-Carboxylic Dimers | > Amide-Boronic Dimers |

| Amide-Boronic Dimers | > Boronic Homodimers |

| Boronic Homodimers | 0.35 |

Note: This table illustrates the relative order of dimerization energies.

The solvent environment can significantly influence the intermolecular interactions of this compound. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents. uoa.gr Studies have shown that in solvents like N,N-dimethylformamide (DMF) and carbon tetrachloride (CCl4), the dimerization energies are generally smaller than in the gas phase. uoa.gr The interaction energy in DMF is typically about 0.1 eV lower than in CCl4. uoa.gr